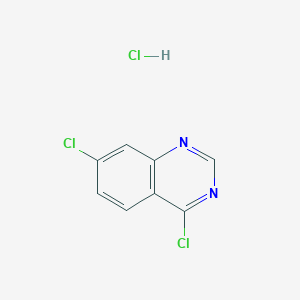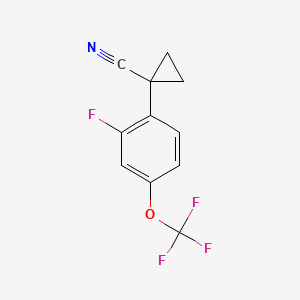
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H7F4NO and a molecular weight of 245.17 g/mol This compound features a cyclopropane ring substituted with a phenyl group that contains both fluoro and trifluoromethoxy substituents, as well as a nitrile group
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like diazomethane or a similar carbene source. The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow chemistry or the use of alternative reagents that are more readily available and less hazardous. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features and functional groups.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity towards these targets by influencing the electronic and steric properties of the compound . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Fluoro-4-(trifluoromethoxy)phenyl)cyclopropane-1-carbonitrile include:
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: This compound shares the fluoro and trifluoromethyl substituents but differs in the presence of a boronic acid group instead of a cyclopropane ring and nitrile group.
4-(Trifluoromethoxy)phenyl-containing polymers: These polymers contain the trifluoromethoxyphenyl group and are used in various applications, such as electrochromic devices.
Eigenschaften
Molekularformel |
C11H7F4NO |
|---|---|
Molekulargewicht |
245.17 g/mol |
IUPAC-Name |
1-[2-fluoro-4-(trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H7F4NO/c12-9-5-7(17-11(13,14)15)1-2-8(9)10(6-16)3-4-10/h1-2,5H,3-4H2 |
InChI-Schlüssel |
CXYPWHFBOBBTLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=C(C=C(C=C2)OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Azabicyclo[4.1.0]-heptan-1-ylmethanol](/img/structure/B11754532.png)
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11754536.png)
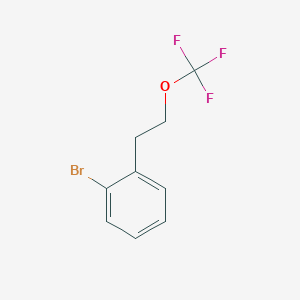
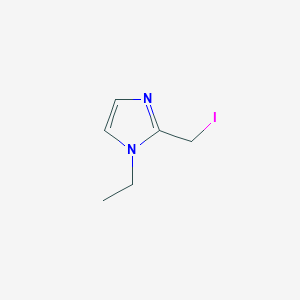
![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B11754551.png)
![ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11754558.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754577.png)
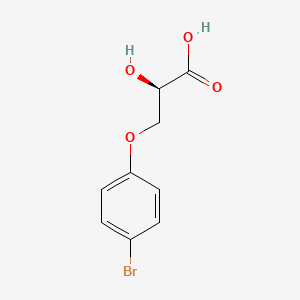
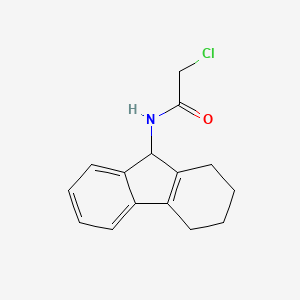
![1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one](/img/structure/B11754612.png)
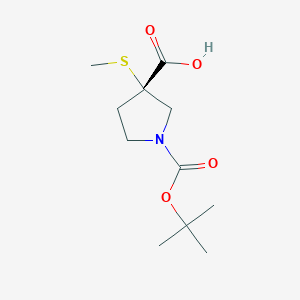
![[5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)
